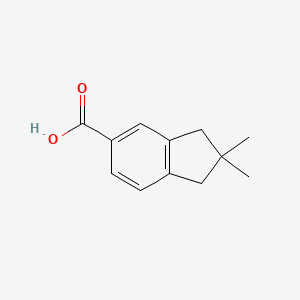

![molecular formula C17H16N2OS2 B2796860 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886915-58-8](/img/structure/B2796860.png)

2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H16N2OS2 and a molecular weight of 328.45. It belongs to the class of compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide”, is characterized by a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives and Their Biological Importance

Benzothiazole and its derivatives, such as 2-(thio)ureabenzothiazoles (TBT and UBT), have been demonstrated to possess a broad spectrum of biological activities. These compounds are of significant importance in medicinal chemistry due to their potential therapeutic applications. For instance, certain UBT derivatives are used in the treatment of rheumatoid arthritis and systemic lupus erythematosus, while others serve as commercial fungicides and herbicides. This highlights the versatility of benzothiazole derivatives in contributing to various aspects of scientific research and development within the pharmaceutical and agricultural industries (Rosales-Hernández et al., 2022).

Synthetic Approaches and Chemical Reactions

The synthesis of 2-arylthio-benzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has attracted considerable attention due to their diverse biological and pharmacological properties. Efficient strategies for synthesizing these compounds involve C–S cross-coupling of corresponding 2-mercaptobenzazoles with various electrophilic coupling partners. This method offers advantages such as easy access to starting materials, satisfactory yields, broad substrate scope, and high generality, making it an attractive method for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Pharmacological Applications

Benzothiazole derivatives have been identified as possessing a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. They are particularly noted for their potential as antitumor agents, with the 2-arylbenzothiazole moiety under development for cancer treatment. This demonstrates the critical role of benzothiazole derivatives in drug discovery and the ongoing interest in these compounds for therapeutic applications (Kamal et al., 2015).

Zukünftige Richtungen

The future directions for “2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include in-depth studies on their mechanisms of action, as well as the development of novel compounds with improved efficacy and safety profiles .

Wirkmechanismus

Target of Action

The primary targets of the compound 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given its structural similarity to other benzothiazole derivatives, it may exhibit similar effects, such as modulating protein function or influencing cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent environment has been shown to affect the excited-state hydrogen bond and proton transfer of similar compounds

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-13-9-5-4-8-12(13)16(20)19-17-18-15-11(2)7-6-10-14(15)22-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIBOLIZZHQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2796790.png)

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)